4-Anilino-3-nitrobenzoic acid
Overview
Description
4-Anilino-3-nitrobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumoral Agent : A study on 4-bromomethyl-3-nitrobenzoic acid, a related nitroaromatic compound, explored its potential as an antitumoral agent. Stability tests were conducted using high-performance liquid chromatography-ultraviolet assay, indicating its potential in medical applications (de Freitas et al., 2014).
Synthesis of Chiral Pincer Complexes : Research involving the conversion of nitro and carboxyl groups in commercially available 3-nitrobenzoic acid to chiral imidazoline and amine was conducted. This led to the synthesis of chiral PCN pincer Pd(II) and Ni(II) complexes, which could have applications in asymmetric catalysis (Yang et al., 2011).
Solubility Studies in Organic Solvents : An investigation into the solubility of various nitrobenzoic acids, including 4-nitrobenzoic acid, in organic solvents was carried out. This kind of research is vital for understanding the chemical properties and potential applications of these compounds in solute transfer and pharmaceutical formulation (Hart et al., 2015).
Solid-Phase Synthesis of Hapalosin Mimetics : 4-Anilino-3-nitrobenzoic acid was used in the solid-phase synthesis of a library of mimetics of the cyclic depsipeptide hapalosin. This research contributes to the development of new pharmaceuticals and bioactive compounds (Olsen et al., 2000).
Biochemical Applications : A water-soluble aromatic disulfide derived from 2-nitrobenzoic acid was synthesized and found useful for determining sulfhydryl groups in biological materials, showcasing its application in biochemical analysis (Ellman, 1959).
Electrochemical Synthesis for Polymer Production : The electrochemical reduction of 3-nitro-4-hydroxybenzoic acid in a basic medium was explored for producing aniline, an important intermediate in the synthesis of polybenzoxazoles, indicating its significance in materials science (Stutts et al., 1989).
Solubility and Thermodynamic Modeling : The solubility of 3-methyl-4-nitrobenzoic acid in various solvents was studied, providing insights into the thermodynamic properties and solubility behavior of similar compounds like this compound (Wu et al., 2016).
Luminescence Studies in Coordination Polymers : Research on luminescent lanthanide ion-based coordination polymers using nitrobenzoic acid ligands, including 4-nitrobenzoic acid, highlighted their potential in developing new luminescent materials (de Bettencourt-Dias & Viswanathan, 2006).
Microbial Transformation in Sewage Effluent : A study on the transformation of nitroaromatic compounds, including 4-nitrobenzoic acid, in sewage effluent under aerobic and anaerobic conditions, contributed to environmental chemistry and wastewater treatment research (Hallas & Alexander, 1983).
Chemotherapy of Fascioliasis : Research on amides derived from 4-cyano-2-iodo-6-nitrophenol and 2,6-di-iodo-4-nitrophenol, related to 4-nitrobenzoic acid, was conducted to assess their effectiveness against Fasciola hepatica infections, demonstrating its relevance in medicinal chemistry (Broughton et al., 1970).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
Given its use in proteomics research
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes and proteins, acting as a substrate for enzymatic reactions .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of different dosages of 4-Anilino-3-nitrobenzoic acid in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
This compound is known to play an important role in the metabolic pathway of many human pathogens, being used as a substrate for the synthesis of folic acid .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Properties
IUPAC Name |
4-anilino-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)9-6-7-11(12(8-9)15(18)19)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUUCNPLYAGMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396914 | |
Record name | 4-anilino-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16927-49-4 | |
Record name | 4-anilino-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.